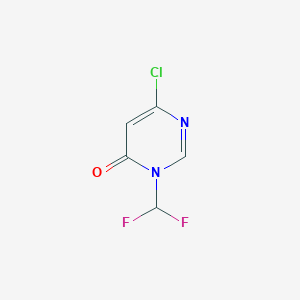
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one typically involves the use of organolithium reagents. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a halogenated pyrimidine undergoes substitution with an organolithium reagent . The reaction conditions often include low temperatures (e.g., -78°C) and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: This is a common reaction for pyrimidine derivatives, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Substitution Reactions: These can involve the replacement of the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium reagents, N-methylpiperazine, and other nucleophiles are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.
Agrochemicals: This compound is explored for its potential as a fungicide and herbicide due to its biological activity.
Biological Research: It serves as a tool for studying the biochemical pathways involving pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors, disrupting normal biological processes . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of both chlorine and difluoromethyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug development and agrochemical research.
Propiedades
Fórmula molecular |
C5H3ClF2N2O |
|---|---|
Peso molecular |
180.54 g/mol |
Nombre IUPAC |
6-chloro-3-(difluoromethyl)pyrimidin-4-one |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-1-4(11)10(2-9-3)5(7)8/h1-2,5H |
Clave InChI |
IVTVNSBRWSSOJH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CN(C1=O)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


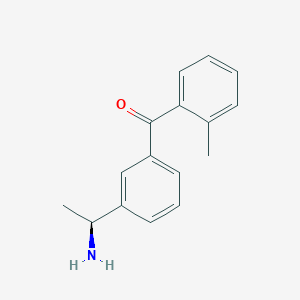


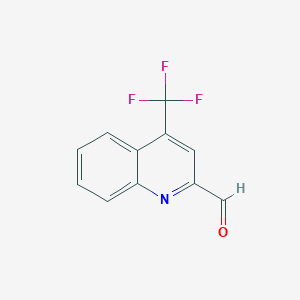

![2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)
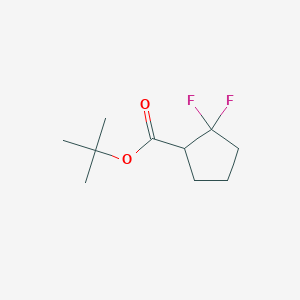
![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
![N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide](/img/structure/B12964331.png)
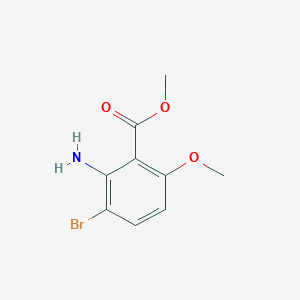
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
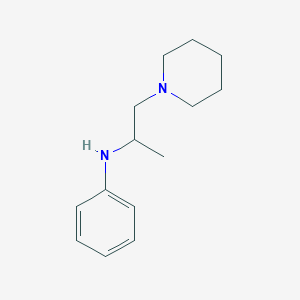
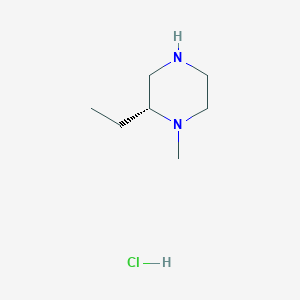
![1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12964359.png)
